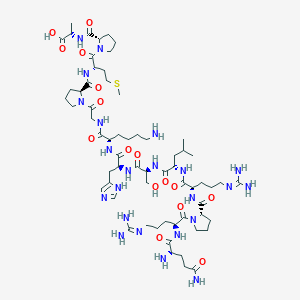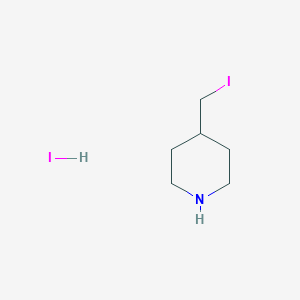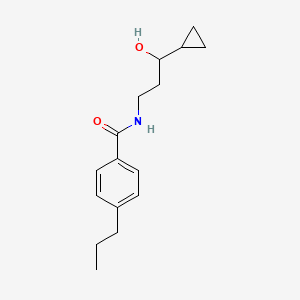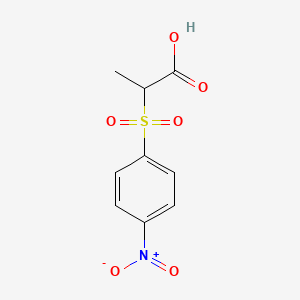
5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride" is a derivative of the pyridazinone family, which is known for its various biological activities. Pyridazinones are heterocyclic compounds that have been studied for their potential as antihypertensive agents, platelet aggregation inhibitors, and cardiotonic agents . The dimethylamino group attached to the pyridazinone nucleus suggests that this compound may possess unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related pyridazinone derivatives often involves multi-step reactions starting from diketones or hydrazones. For instance, the synthesis of an antihypertensive agent involved a five-step process starting from a labeled diketone and was characterized by various spectroscopic methods . Another synthesis approach for 5-acyl-6-substituted 3-cyano-2(1H)-pyridinones utilized dimethylaminomethylidene hydrazones, which were reacted with cyanoacetamide anion followed by acid hydrolysis . These methods highlight the complexity and versatility of synthesizing pyridazinone derivatives.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be quite complex, with the potential for forming different isomers. The crystal structures of related compounds have been studied using X-ray diffraction, revealing that molecules can be linked into dimers through hydrogen bonds . The presence of a dimethylamino group in the compound of interest could influence its molecular conformation and intermolecular interactions, potentially affecting its biological activity and solubility.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions. For example, reactions with Vilsmeier reagent have been shown to afford pyrazolo[3,4-d]pyridazinones, along with acyclic dimethylaminomethylidenehydrazino pyridazinones . These reactions demonstrate the reactivity of the pyridazinone nucleus and its ability to form different chemical structures under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The presence of different substituents can lead to the formation of inclusion compounds with water, as observed in the crystal structures of some derivatives . These properties are crucial for the solubility, stability, and overall behavior of the compound in various environments, which is important for its potential use as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride is used in the synthesis of various organic compounds. It serves as a precursor or intermediate in the formation of pyridazinones, pyridazin-6-imines, and pyridines. This versatility in reactions allows for the creation of a broad spectrum of compounds with potential applications in different fields of chemistry and biology (Sayed et al., 2002).
Reactivity with Hydrochloric Acid
The compound demonstrates interesting reactivity patterns when treated with hydrochloric acid. This reactivity is crucial for the smooth cleavage of certain groups in the molecule, facilitating the synthesis of derivatives with potential applications in medicinal chemistry and material science (Coelho et al., 2005).
Generation of Structurally Diverse Libraries
This compound is used to generate structurally diverse libraries of compounds. This process involves various types of alkylation and ring closure reactions, leading to the creation of a plethora of compounds with potential pharmacological properties (Roman, 2013).
Spectroscopic Studies
The compound is also used in spectroscopic studies to estimate ground and excited state dipole moments. These studies are significant for understanding the properties of newly synthesized pyridazin-3(2H)-one derivatives and their potential applications in designing novel materials for electronic and photonic devices (Desai et al., 2016).
Catalytic Applications
Furthermore, derivatives of this compound have been explored for their catalytic applications. These studies focus on understanding the reaction mechanisms and improving the efficiency of certain chemical processes, which is crucial for industrial chemistry and pharmaceutical manufacturing (Liu et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(dimethylamino)-1H-pyridazin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-9(2)5-3-6(10)8-7-4-5;/h3-4H,1-2H3,(H,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYPWOMOVWYZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)NN=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

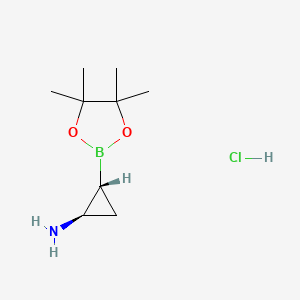
![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)



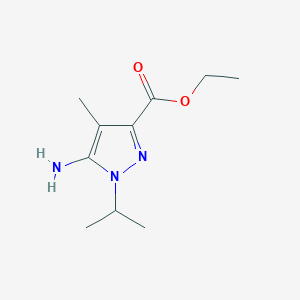

![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)
![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)
